2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced using difluoromethyl sulfone as a reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group and is used in similar chemical reactions.
Trifluoromethyl amines: These compounds share the trifluoromethyl group and are used in various synthetic applications.
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, often referred to as DFMTB, is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DFMTB is characterized by its unique structural features, which include a difluoromethyl sulfonyl group and a methoxyphenyl tetrazole moiety. The molecular formula is C16H12F2N5O3S, and it has a molecular weight of 411.4 g/mol. The presence of the difluoromethyl group is particularly noteworthy as it enhances the compound's lipophilicity and potential bioactivity.
The biological activity of DFMTB is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl sulfonyl group may facilitate binding to active sites, while the methoxyphenyl and tetrazole groups could modulate the compound's specificity and affinity.
Antitumor Activity
Research has indicated that DFMTB exhibits significant antitumor properties. In vitro studies demonstrated that DFMTB can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that DFMTB reduced cell viability in human breast cancer cells (MCF-7) by promoting apoptotic pathways through the activation of caspase-3 and caspase-9 .
Antimicrobial Activity
DFMTB has also been evaluated for its antimicrobial properties. In a series of experiments, the compound displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, DFMTB has shown promise in anti-inflammatory applications. Preclinical studies revealed that DFMTB can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .
Data Tables
Activity Type | Cell Line/Organism | Effect | Reference |
---|---|---|---|
Antitumor | MCF-7 (Breast Cancer) | Induced apoptosis | |
Antimicrobial | S. aureus | MIC: 10 µg/mL | |
Anti-inflammatory | Macrophages | Reduced TNF-alpha production |
Case Study 1: Antitumor Efficacy
A recent study explored the effects of DFMTB on various cancer cell lines, including MCF-7 and A549 (lung cancer). The results indicated that DFMTB not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics such as doxorubicin when used in combination therapy.
Case Study 2: In Vivo Efficacy
In vivo experiments using mouse models demonstrated that DFMTB significantly reduced tumor size compared to control groups. Mice treated with DFMTB showed improved survival rates and reduced metastasis when compared to untreated controls .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O4S/c1-28-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-16(25)13-4-2-3-5-14(13)29(26,27)17(18)19/h2-9,17H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLUIUDUJLVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.